molecular formula C11H15NO2S B4908096 2,6-Dimethylmorpholin-4-yl 2-thienyl ketone

2,6-Dimethylmorpholin-4-yl 2-thienyl ketone

Cat. No.: B4908096
M. Wt: 225.31 g/mol
InChI Key: JBOMQGRGBPERPS-UHFFFAOYSA-N
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Description

2,6-Dimethylmorpholin-4-yl 2-thienyl ketone is an organic compound that features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a thienyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylmorpholin-4-yl 2-thienyl ketone can be achieved through a Mannich reaction. This involves the aminoalkylation of a compound using formaldehyde solution and 2,6-dimethylmorpholine at a reflux temperature for 8 hours . The reaction conditions are mild and typically involve the use of common laboratory reagents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylmorpholin-4-yl 2-thienyl ketone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,6-Dimethylmorpholin-4-yl 2-thienyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Dimethylmorpholin-4-yl 2-thienyl ketone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved typically include binding to the active site of an enzyme or receptor, leading to changes in its activity or function .

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylmorpholin-4-yl)ethanamine: This compound features a similar morpholine ring but with an ethanamine group instead of a thienyl ketone.

    Thiophene derivatives: These compounds share the thienyl moiety and exhibit similar chemical properties and reactivity.

Uniqueness

2,6-Dimethylmorpholin-4-yl 2-thienyl ketone is unique due to the combination of the morpholine ring and thienyl ketone moiety. This structural feature imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8-6-12(7-9(2)14-8)11(13)10-4-3-5-15-10/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOMQGRGBPERPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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